Cas no 1114546-30-3 (4-Bromo-2-fluoro-3-methylbenzonitrile)

4-Bromo-2-fluoro-3-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-fluoro-3-methylbenzonitrile
- AK162052
- PWISOHRBGSJIPW-UHFFFAOYSA-N
- PC48590
- FCH2332165
- 4-bromo-2-fluoro-3-methyl-benzonitrile
- ST24043377
-
- MDL: MFCD23707391
- インチ: 1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
- InChIKey: PWISOHRBGSJIPW-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(C#N)=C(C=1C([H])([H])[H])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 186
- トポロジー分子極性表面積: 23.8
4-Bromo-2-fluoro-3-methylbenzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Bromo-2-fluoro-3-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222889-1.0g |
4-bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 95% | 1.0g |
$309.0 | 2023-07-08 | |
Enamine | EN300-222889-0.05g |
4-bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 95% | 0.05g |
$72.0 | 2023-09-16 | |
eNovation Chemicals LLC | Y1007905-250mg |
4-Bromo-2-fluoro-3-methyl-benzonitrile |
1114546-30-3 | 95% | 250mg |
$215 | 2024-07-28 | |
Apollo Scientific | PC48590-5g |
4-Bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 5g |
£900.00 | 2025-02-21 | ||
TRC | B679505-10mg |
4-Bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ437-100mg |
4-Bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 97% | 100mg |
809CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0403-500mg |
4-Bromo-2-fluoro-3-methyl-benzonitrile |
1114546-30-3 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ437-1g |
4-Bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 97% | 1g |
3052.0CNY | 2021-07-10 | |
Alichem | A010007498-500mg |
4-Bromo-2-fluoro-3-methylbenzonitrile |
1114546-30-3 | 97% | 500mg |
$798.70 | 2023-09-04 | |
eNovation Chemicals LLC | Y1007905-500mg |
4-Bromo-2-fluoro-3-methyl-benzonitrile |
1114546-30-3 | 95% | 500mg |
$285 | 2024-07-28 |
4-Bromo-2-fluoro-3-methylbenzonitrile 関連文献
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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2. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. Back matter
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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4-Bromo-2-fluoro-3-methylbenzonitrileに関する追加情報
Introduction to 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1114546-30-3)
4-Bromo-2-fluoro-3-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1114546-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This benzonitrile derivative features a unique structural motif consisting of a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 3-position, which collectively contribute to its distinct chemical properties and reactivity. The compound's molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel heterocyclic compounds and biologically active molecules.
The significance of 4-Bromo-2-fluoro-3-methylbenzonitrile lies in its versatility as a building block for more complex chemical entities. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely employed in medicinal chemistry to forge intricate molecular architectures essential for drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. 4-Bromo-2-fluoro-3-methylbenzonitrile has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The benzonitrile core is a common pharmacophore in kinase inhibitors due to its ability to interact with key residues in the ATP-binding pocket. For instance, modifications of this scaffold have led to the discovery of compounds with enhanced selectivity and potency against specific kinases, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase).
Moreover, the fluorine substituent at the 2-position plays a crucial role in modulating the pharmacokinetic properties of derived compounds. Fluorinated aromatic compounds are known to exhibit improved metabolic stability, lipophilicity, and binding affinity. This has made 4-Bromo-2-fluoro-3-methylbenzonitrile a preferred starting material for designing molecules with optimized pharmacological profiles. Recent studies have demonstrated its application in generating novel antiviral agents, where the fluorine atom contributes to enhanced resistance against enzymatic degradation.
The methyl group at the 3-position further influences the electronic distribution and steric environment of the molecule. This substitution can be strategically employed to fine-tune solubility, bioavailability, and target interaction. For example, derivatives of this compound have been investigated for their potential as antipsychotic agents, where the methyl group aids in optimizing receptor binding affinities.
From an agrochemical perspective, 4-Bromo-2-fluoro-3-methylbenzonitrile has been utilized in the synthesis of novel herbicides and fungicides. The bromine atom facilitates further functionalization via metal-catalyzed reactions, enabling the creation of complex heterocycles that exhibit potent biological activity against plant pathogens. The fluorine atom's presence often enhances systemic movement within plants, improving efficacy while reducing application frequency.
The synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce fluorine and methyl groups at desired positions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1114546-30-3) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative biologically active molecules. As research continues to uncover new therapeutic targets and agricultural challenges, compounds like this will remain at the forefront of molecular innovation.
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